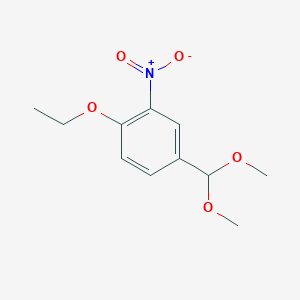
4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene is an organic compound with a complex structure, featuring both nitro and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-ethoxy-2-nitrobenzene followed by the introduction of the dimethoxymethyl group. The nitration process usually requires concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new ether derivatives with different alkoxy groups.
Scientific Research Applications
4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, including potential drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ether groups can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, in biological systems.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with similar ether groups but lacking the nitro group.
Dimethoxyethane: Another related compound with ether groups but different structural arrangement and no nitro group.
Uniqueness
4-(Dimethoxymethyl)-1-ethoxy-2-nitrobenzene is unique due to the presence of both nitro and ether functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial contexts.
Properties
CAS No. |
6946-34-5 |
|---|---|
Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-1-ethoxy-2-nitrobenzene |
InChI |
InChI=1S/C11H15NO5/c1-4-17-10-6-5-8(11(15-2)16-3)7-9(10)12(13)14/h5-7,11H,4H2,1-3H3 |
InChI Key |
FSRPEAPEHPYAMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
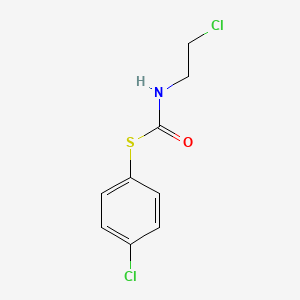
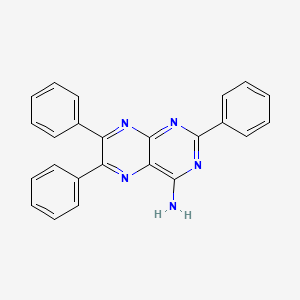
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)

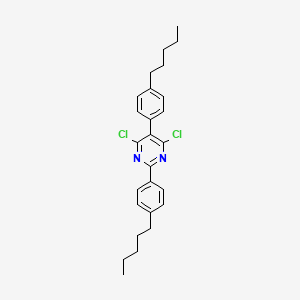

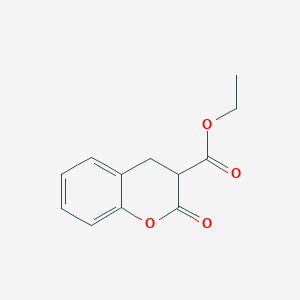
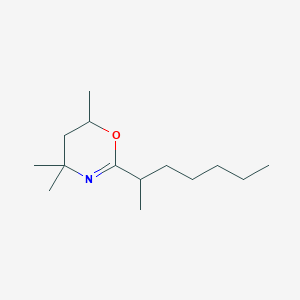
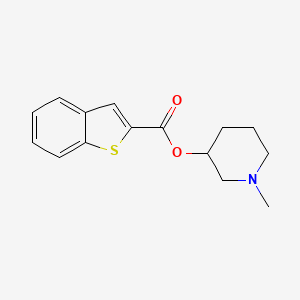


![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)

